molecular formula C16H12F3NO2 B287381 N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide

N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide

カタログ番号 B287381
分子量: 307.27 g/mol
InChIキー: RDYKSXQEOZIUEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide, commonly known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that has been developed to provide a safer and more effective alternative to traditional NSAIDs.

作用機序

ATB-346 works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, ATB-346 reduces inflammation and pain without affecting the production of beneficial prostaglandins by the cyclooxygenase-1 (COX-1) enzyme.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce inflammation and pain in various animal models of arthritis and inflammatory bowel disease. The compound has also been shown to have a protective effect on the gastrointestinal tract, reducing the risk of ulcers and bleeding commonly associated with traditional N-(3-acetylphenyl)-3-(trifluoromethyl)benzamides.

実験室実験の利点と制限

One of the main advantages of ATB-346 is its selectivity for COX-2 inhibition, which reduces the risk of gastrointestinal side effects. The compound also has a longer half-life than traditional N-(3-acetylphenyl)-3-(trifluoromethyl)benzamides, allowing for less frequent dosing. However, ATB-346 is still in the early stages of development, and further studies are needed to determine its safety and efficacy in humans.

将来の方向性

There are several potential future directions for research on ATB-346. One area of interest is the compound's potential use in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is the development of novel drug delivery systems to enhance the bioavailability and efficacy of ATB-346. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound in humans.

合成法

ATB-346 is synthesized by condensing 3-(trifluoromethyl)benzoic acid with 3-acetylphenol in the presence of a base and a coupling reagent. The resulting product is then purified and characterized using various analytical techniques.

科学的研究の応用

ATB-346 has been extensively studied for its potential therapeutic benefits in various disease conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The compound has been shown to possess potent anti-inflammatory and analgesic properties, without causing the gastrointestinal side effects commonly associated with traditional N-(3-acetylphenyl)-3-(trifluoromethyl)benzamides.

特性

製品名

N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide

分子式

C16H12F3NO2

分子量

307.27 g/mol

IUPAC名

N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H12F3NO2/c1-10(21)11-4-3-7-14(9-11)20-15(22)12-5-2-6-13(8-12)16(17,18)19/h2-9H,1H3,(H,20,22)

InChIキー

RDYKSXQEOZIUEX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

正規SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。